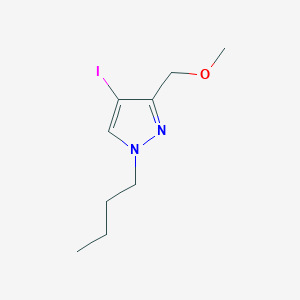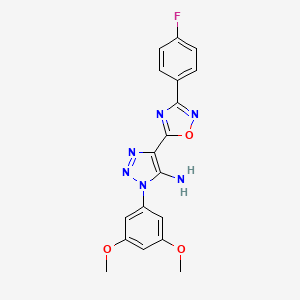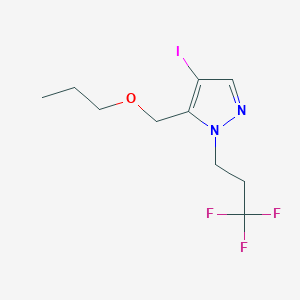![molecular formula C8H13N3OS B2719105 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol CAS No. 2200611-50-1](/img/structure/B2719105.png)
2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives is often achieved through a series of chemical reactions . For instance, a study reported the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, for example, is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific compound and its functional groups . For instance, some 1,3,4-thiadiazole derivatives have shown significant therapeutic potential, exhibiting a wide range of therapeutic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For instance, 5-Methyl-1,3,4-thiadiazol-2-thiol is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Activities
Antimicrobial Properties : Studies have demonstrated the antimicrobial activities of compounds containing 1,2,4-thiadiazole and cyclobutane rings. For instance, Schiff base ligands with these components and their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII showed significant antimicrobial efficacy against a variety of microorganisms. This suggests a potential for designing new antimicrobial agents based on the structural framework similar to 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol (Cukurovalı et al., 2002).
Antiproliferative Properties : The incorporation of thiadiazole derivatives into pharmacological structures has been linked to antiproliferative activities. Research on novel 2,4-disubstituted thiazole derivatives, which share a common structural motif with the compound of interest, revealed potential in inhibiting DNA gyrase activity, a target for anticancer therapy (Yurttaş et al., 2022). Such studies highlight the compound's relevance in developing new antiproliferative agents.
Synthesis and Characterization of Pharmacological Scaffolds
Pharmacological Scaffolds : The chemistry of thiadiazoles, including 1,2,4-thiadiazoles, is renowned for generating compounds with a broad spectrum of biological activities. These include acting as diuretics, antibacterials, antifungals, and agents against various cancers. The research underscores the thiadiazole core as a crucial pharmacological scaffold, suggesting that 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol could be a precursor or a part of novel therapeutic agents (Matysiak, 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of 1,3,4-thiadiazol derivatives could involve the design of new antitumor agents . Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety, there is considerable interest in designing new derivatives with enhanced therapeutic potential .
Eigenschaften
IUPAC Name |
2-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-9-8(13-10-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLIMZEXDTMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2719030.png)


![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)

![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)